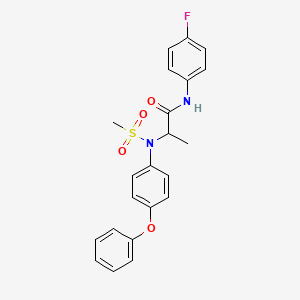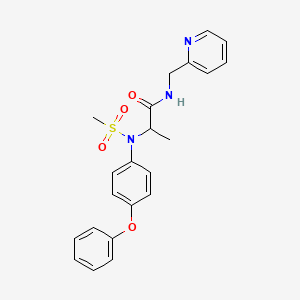
1-(4-chloro-3-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to "1-(4-chloro-3-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione" often involves multi-step chemical processes. For example, Eskola et al. (2002) synthesized a related compound through electrophilic fluorination of a precursor utilizing palladium catalysis (Eskola et al., 2002). Another study by Kapples and Effland (1993) described the synthesis of piperidinyl derivatives via Vilsmeier formylation followed by a Grignard reaction (Kapples & Effland, 1993).
Molecular Structure Analysis
The molecular structure of related compounds often features specific conformations. For instance, Sundar et al. (2011) analyzed a compound with a piperidine ring adopting a twisted chair conformation and a pyrrolidine ring with a twisted envelope structure (Sundar et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds like "this compound" can be complex. As Sharma et al. (2013) noted in their synthesis of a related compound, these reactions often involve multiple components and result in planar molecular structures with specific intermolecular interactions (Sharma et al., 2013).
Physical Properties Analysis
Physical properties of such compounds can be characterized through techniques like X-ray crystallography. Guo et al. (2014) demonstrated this in their study of a similar compound, noting the orientations of the molecular rings and their spatial relationships (Guo et al., 2014).
Chemical Properties Analysis
The chemical properties of such compounds are often determined by their molecular structure and the nature of their chemical bonds. For instance, Senda et al. (2001) discussed the asymmetric synthesis of 4-aryl-2-piperidinones, highlighting the importance of the molecular structure in determining chemical properties (Senda et al., 2001).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Kapples and Effland (1993) discusses the synthesis of pyrrolo[2,1-c][1,4]benzoxazepines, which are closely related to the compound . These compounds were synthesized through a nucleophilic aromatic fluoride displacement-cyclization process, highlighting the compound's utility in synthesizing complex heterocyclic compounds with potential pharmacological applications (K. J. Kapples & R. Effland, 1993).
Potential in Drug Discovery
Murthy et al. (2017) explored the synthesis, characterization, and reactivity study of a compound with a similar structural motif, focusing on its potential role in non-linear optics and as a lead compound for developing new anti-cancer drugs. This research underscores the importance of such compounds in the development of novel therapeutics, particularly in cancer treatment (P. Murthy et al., 2017).
Aurora Kinase Inhibitor
Another significant application is in the development of Aurora kinase inhibitors, as illustrated by ロバート ヘンリー,ジェームズ (2006), who provided compounds that could be useful in treating cancer by inhibiting Aurora A. This highlights the potential pharmaceutical applications of such compounds in targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Imaging and Diagnostic Applications
Eskola et al. (2002) synthesized a compound intended to image dopamine D4 receptors, demonstrating the application of such compounds in developing diagnostic tools or imaging agents in neuroscience research (O. Eskola et al., 2002).
Antimycobacterial Activity
Kumar et al. (2008) discussed the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, which showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, illustrating the compound's potential in developing new antimicrobial agents (R. Kumar et al., 2008).
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c16-11-5-4-10(8-12(11)17)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMVVWUXHKDWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4023023.png)

![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide](/img/structure/B4023035.png)


![((2S)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4023049.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4023064.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4023071.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4023086.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]pentanamide](/img/structure/B4023094.png)

![5,5'-[(4-fluorophenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023098.png)

![5-acetyl-2,4-dimethyl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B4023109.png)